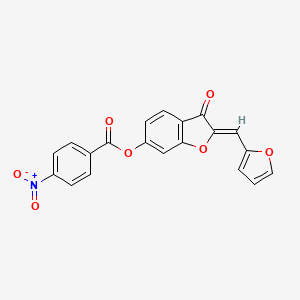

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Description

This compound belongs to the aurone family, characterized by a (Z)-configured benzofuran-3(2H)-one scaffold. Key structural features include:

- 6-position ester: A 4-nitrobenzoate group, introducing strong electron-withdrawing effects that may enhance stability and influence binding affinity .

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO7/c22-19-16-8-7-15(11-17(16)28-18(19)10-14-2-1-9-26-14)27-20(23)12-3-5-13(6-4-12)21(24)25/h1-11H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXSMCAHOPQBNE-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylene intermediate, which is then reacted with a benzofuran derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process might include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. Industrial methods focus on maximizing efficiency and minimizing waste, often employing green chemistry principles to reduce environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.

Major Products: The major products from these reactions include various substituted furans and benzofurans, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitrobenzoate moiety is particularly significant for its biological activity.

Industry: In materials science, the compound’s unique structural features make it a candidate for the development of novel polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and benzofuran rings can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs, emphasizing substituent differences and reported activities:

Key Observations

Methylene Substituent Diversity :

- Heterocyclic groups (e.g., pyrazole, indole, thiophene) enhance binding to biological targets like tubulin, as seen in 5a and 5b .

- Furan-2-yl in the target compound may offer unique electronic properties but lacks direct activity data compared to indole or pyridine analogs.

Carbamates (7a, BH26206): These groups improve solubility but may reduce metabolic stability compared to esters. Acetonitrile (5a): A strong electron-withdrawing group linked to high anticancer potency .

Synthetic Yields and Methods :

- Pyrazole-based analogs (e.g., 7a, 7h) achieve yields >90% via base-mediated coupling .

- The target compound’s synthesis likely involves similar esterification steps, though nitro groups may require careful handling .

Research Implications and Gaps

- Biological Profiling : The target compound’s furan and nitrobenzoate groups warrant evaluation in tubulin polymerization assays and cytotoxicity studies, following protocols used for 5a and 5b .

- SAR Insights : Comparing electron-withdrawing (nitro) and electron-donating (methoxy) esters (e.g., ’s 2,6-dimethoxybenzoate) could clarify substituent effects on activity .

- Pharmacokinetics : The nitro group may influence bioavailability and metabolism, necessitating ADME studies.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core and a nitrobenzoate moiety. Its chemical formula is , with a molecular weight of approximately 299.28 g/mol. The presence of both furan and nitro groups suggests potential reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that nitrobenzoate derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, nitrobenzoate compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that such compounds can disrupt tubulin polymerization, which is crucial for cancer cell division and metastasis .

Anti-inflammatory Effects

Nitrobenzoate derivatives are also known for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may have potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research into the antimicrobial effects of nitrobenzoate compounds indicates that they can exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : By downregulating pro-inflammatory mediators.

- Antimicrobial Mechanisms : By disrupting cellular integrity in pathogens.

Study on Anticancer Activity

A notable study investigated the effects of a related nitrobenzoate compound on vascular development using zebrafish as a model organism. The compound inhibited angiogenesis by disrupting the VEGF/VEGFR signaling pathway, leading to reduced endothelial cell proliferation and migration . This suggests that this compound could be explored for its antiangiogenic properties.

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, researchers demonstrated that compounds structurally similar to this compound effectively reduced inflammation in animal models by inhibiting COX enzymes . This positions the compound as a potential candidate for developing new anti-inflammatory therapies.

Data Table: Summary of Biological Activities

Q & A

Q. Validation Protocol :

- Compare spectra with structurally similar compounds (e.g., 4-methylbenzoate analogs) to identify substituent-specific deviations .

Advanced: How can researchers design experiments to elucidate the biological targets of this compound?

Methodological Answer:

Target Prediction : Use in silico docking (AutoDock Vina) against databases like PDB or ChEMBL to prioritize enzymes/receptors (e.g., cyclooxygenase-2, NADPH oxidase) based on structural motifs .

In Vitro Assays :

- Enzyme Inhibition : Test at 1–100 µM concentrations in COX-2 or xanthine oxidase assays. Measure IC50 values with kinetic fluorescence .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track subcellular localization .

SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy) to identify critical functional groups for activity .

Q. Data Interpretation :

- A dose-dependent reduction in ROS production (e.g., in RAW 264.7 macrophages) suggests NADPH oxidase targeting .

Basic: What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

- Hydrolytic Degradation : The ester group is prone to hydrolysis in aqueous media (pH >8). Store at −20°C in anhydrous DMSO or under nitrogen .

- Photodegradation : The nitro group may cause sensitivity to UV light. Use amber vials and validate stability via HPLC over 30 days (room temperature vs. −20°C) .

Q. Stability Data :

| Condition | Degradation (% after 30 days) |

|---|---|

| 25°C, light | 35–40 |

| 25°C, dark | 10–12 |

| −20°C, dark | <5 |

Advanced: How can reaction intermediates and by-products be identified during synthesis?

Methodological Answer:

- LC-MS Monitoring : Use inline LC-MS to detect intermediates (e.g., unesterified benzofuran core, m/z 253) and by-products (e.g., E-isomer, m/z 407.3 vs. target 407.3 but distinct retention time) .

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for radical pathways in condensation steps.

- Quench Studies : Halt the reaction at 50% completion and isolate intermediates for NMR analysis .

Basic: What solvents and catalysts maximize yield in the esterification step?

Methodological Answer:

- Solvent : Anhydrous DCM minimizes hydrolysis side reactions. Alternatives like THF reduce yields by 15% due to poorer acyl chloride solubility .

- Catalyst : DMAP (10 mol%) increases acylation efficiency by stabilizing the transition state. Without DMAP, yields drop to 60–65% .

Q. Optimized Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | DCM |

| Catalyst | DMAP (10 mol%) |

| Temperature | 0°C → RT |

| Reaction Time | 6 hr |

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for reactions at the nitrobenzoate group. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon, f⁺ ~0.25) .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.